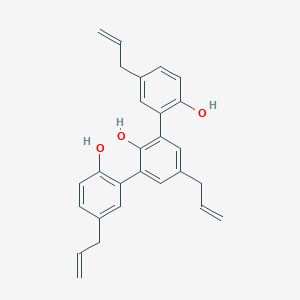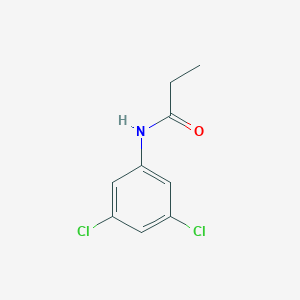
N-(3,5-dichlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)propanamide, also known as DCPA, is a chemical compound that belongs to the family of amides. It is a white crystalline powder that is commonly used as a herbicide to control the growth of weeds in various crops such as fruits, vegetables, and ornamental plants. DCPA is known for its selective action against certain types of weeds, making it a popular choice among farmers and gardeners. However, DCPA has also been the subject of scientific research due to its potential health and environmental effects.
Mechanism of Action
N-(3,5-dichlorophenyl)propanamide works by inhibiting the growth of weeds through the disruption of their cell division and growth processes. Specifically, this compound inhibits the enzyme acetolactate synthase, which is involved in the production of essential amino acids in plants. This leads to the accumulation of toxic compounds in the plant cells, ultimately resulting in their death.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects on plants, animals, and humans. Some of the most notable effects include:
- Plant Growth Inhibition: this compound inhibits the growth of weeds by disrupting their cell division and growth processes, ultimately leading to their death.
- Low Toxicity to Non-Target Organisms: this compound has been found to have low toxicity to non-target organisms such as birds and mammals. However, its impact on soil microorganisms and aquatic organisms has been a subject of scientific research.
- Liver and Kidney Damage: Long-term exposure to this compound has been associated with certain health effects such as liver and kidney damage in humans.
Advantages and Limitations for Lab Experiments
N-(3,5-dichlorophenyl)propanamide has several advantages and limitations for use in lab experiments. Some of the most notable advantages include:
- Selective Action: this compound has a selective action against certain types of weeds, making it a popular choice among farmers and gardeners.
- Low Toxicity: this compound has been found to have low acute toxicity to humans, making it a relatively safe chemical to work with in a lab setting.
Some of the limitations of this compound for use in lab experiments include:
- Environmental Impact: this compound has been found to have a potential impact on soil microorganisms and aquatic organisms, making it a less desirable choice for certain types of experiments.
- Limited Use: this compound is primarily used as a herbicide, limiting its potential applications in lab experiments.
Future Directions
There are several potential future directions for research on N-(3,5-dichlorophenyl)propanamide. Some of the most notable areas of research include:
- Environmental Impact: Further research is needed to better understand the potential impact of this compound on soil microorganisms and aquatic organisms.
- Health Effects: Additional studies are needed to investigate the long-term health effects of this compound exposure in humans.
- Alternative Herbicides: Researchers are exploring alternative herbicides to this compound that may have less of an impact on the environment and human health.
Synthesis Methods
N-(3,5-dichlorophenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 3,5-dichlorobenzoic acid with propionyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with ammonia to form this compound. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
Scientific Research Applications
N-(3,5-dichlorophenyl)propanamide has been the subject of numerous scientific studies due to its potential impact on human health and the environment. Researchers have investigated the effects of this compound on various organisms, including plants, animals, and humans. Some of the most notable research applications of this compound include:
- Weed Control: this compound is commonly used as a herbicide to control the growth of weeds in various crops. Researchers have studied the effectiveness of this compound in controlling different types of weeds and its impact on crop yields.
- Environmental Impact: this compound has been found to have a low toxicity to non-target organisms such as birds and mammals. However, its impact on soil microorganisms and aquatic organisms has been a subject of scientific research.
- Health Effects: this compound has been found to have low acute toxicity to humans. However, long-term exposure to this compound has been associated with certain health effects such as liver and kidney damage.
properties
CAS RN |
50824-85-6 |
|---|---|
Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
LHMVKQWXRUZZJG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Canonical SMILES |
CCC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




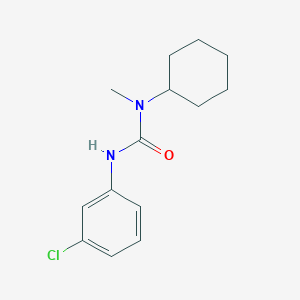
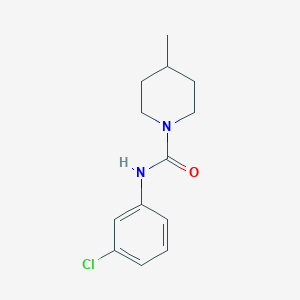
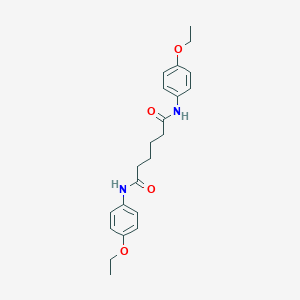

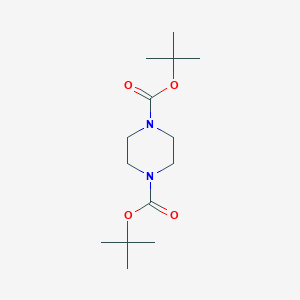

![N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea](/img/structure/B185508.png)
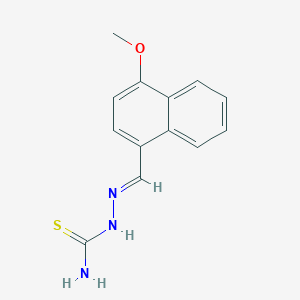
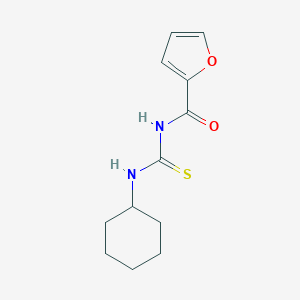
![[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B185513.png)

